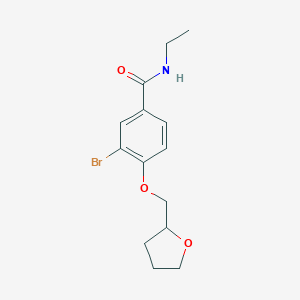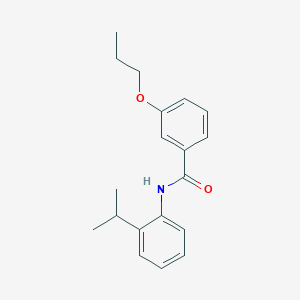![molecular formula C19H22N4O2 B268679 N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B268679.png)
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea, also known as MPUC, is a compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of urea and has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is not fully understood, but it is believed to act as a serotonin receptor antagonist. This means that it blocks the binding of serotonin to its receptors, which can have various effects on the body.
Biochemical and Physiological Effects:
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of serotonin receptors, and the induction of apoptosis. It has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea in lab experiments is its ability to selectively target serotonin receptors, which can provide insights into the role of these receptors in various physiological processes. However, one limitation of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea, including the development of new drugs based on its structure, the study of its effects on other physiological processes, and the investigation of its potential as a therapeutic agent in various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea and its potential side effects.
合成法
The synthesis of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea involves the reaction of 4-methylpiperazine with phenyl isocyanate to form N-(4-methylpiperazin-1-yl)phenyl isocyanate. This intermediate is then reacted with phenylurea to form N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea.
科学的研究の応用
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been used to study the role of serotonin receptors in the brain. In drug discovery, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been used as a lead compound for the development of new drugs.
特性
製品名 |
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea |
|---|---|
分子式 |
C19H22N4O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
1-[3-(4-methylpiperazine-1-carbonyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H22N4O2/c1-22-10-12-23(13-11-22)18(24)15-6-5-9-17(14-15)21-19(25)20-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H2,20,21,25) |
InChIキー |
TWYPSTQIUMEOHP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
